5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride
Description
Properties
Molecular Formula |
C8H9ClO2S2 |
|---|---|
Molecular Weight |
236.7 g/mol |
IUPAC Name |
5-(cyclopropylmethyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C8H9ClO2S2/c9-13(10,11)8-4-3-7(12-8)5-6-1-2-6/h3-4,6H,1-2,5H2 |
InChI Key |
IZMRDGJXGCDKHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CC=C(S2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include chlorosulfonic acid, phosphorus pentachloride, and various nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . These reactions often involve the formation of an intermediate complex, which then undergoes further transformation to yield the final product .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride
- CAS RN : 2092554-03-3
- Molecular Formula : C₈H₉ClO₂S₂
- Molecular Weight : 236.74 g/mol
- Structure : Features a thiophene ring substituted at the 5-position with a cyclopropylmethyl group and at the 2-position with a sulfonyl chloride moiety.
Key Properties :
- Limited data on physical properties (e.g., melting point, boiling point) or safety parameters (GHS classification) are available compared to analogs .
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Features
The following table summarizes critical differences in substituents, molecular weights, and structural characteristics:
Reactivity and Stability
- Electronic Effects :
- Pyridyl () and isoxazolyl () groups balance steric and electronic effects, enabling applications in coordination chemistry or heterocyclic synthesis.
Biological Activity
5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring substituted with a cyclopropylmethyl group and a sulfonyl chloride functional group. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Some studies suggest that compounds with similar structures may inhibit key signaling pathways involved in cell proliferation and survival.
Inhibition of Kinases
Research indicates that compounds containing thiophene and sulfonyl groups can act as inhibitors of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. For instance, a related compound demonstrated potent inhibition of PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM), leading to significant anti-tumor effects by inducing apoptosis in cancer cell lines .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. These studies typically involve exposing various cell lines to the compound and measuring cell viability.
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| MCF-7 (Breast cancer) | 10 | 70 |
| HCT-116 (Colorectal) | 10 | 65 |
| HT-22 (Neuronal) | 10 | 80 |
In general, lower concentrations have shown minimal cytotoxic effects, suggesting a favorable therapeutic index for further development .
Case Studies and Research Findings
- Anti-Tumor Activity : A study focused on a structurally similar compound indicated that it could effectively induce apoptosis in HCT-116 cells via the PI3K/AKT/mTOR signaling pathway. The compound caused cell cycle arrest in the G0/G1 phase, demonstrating its potential as an anti-cancer agent .
- Inflammatory Response Modulation : Another investigation highlighted the role of thiophene derivatives in modulating inflammatory responses. Compounds with similar functionalities were shown to inhibit prostaglandin synthesis, suggesting potential applications in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary findings suggest that derivatives of thiophene may exhibit neuroprotective properties by inhibiting pathways associated with neurodegeneration. This opens avenues for exploring their use in treating conditions such as Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
